molecular formula C20H23N3O4S B2812554 1-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 923753-19-9

1-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2812554
CAS No.: 923753-19-9
M. Wt: 401.48
InChI Key: BTIZUVJWBOFQEU-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridin-2-one core substituted with a tetrahydroquinolinyl-oxoethyl group at position 1 and a pyrrolidine sulfonyl moiety at position 5. However, detailed biological data for this specific compound remain unreported in the provided evidence. Crystallographic characterization, if performed, would likely employ tools such as SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-19-10-9-17(28(26,27)22-11-3-4-12-22)14-21(19)15-20(25)23-13-5-7-16-6-1-2-8-18(16)23/h1-2,6,8-10,14H,3-5,7,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIZUVJWBOFQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks the 4-nitrophenyl and oxazolyl groups present in the analog, substituting instead with a pyrrolidine sulfonyl group. This substitution may enhance solubility or alter target selectivity.
  • The analog’s crystallographic data (triclinic system, Z = 4) suggest a densely packed structure, whereas the target compound’s crystal parameters remain unstudied .

Methodological Considerations for Future Studies

  • Crystallographic Tools : SHELXL (for refinement) and WinGX (for data integration) are critical for resolving the target compound’s 3D structure .
  • Comparative Modeling : ORTEP-3 could visualize conformational differences between the target and its analog, particularly in substituent orientation .

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